TR-FRET Biochemical IC50: HDM2 Potency and HDMX Selectivity
In a purified TR-FRET biochemical assay conducted under identical experimental conditions, NVP-CFC218 and NVP-CGM097 displaced the Cy5-labeled p53 peptide from the N-terminal domain of HDM2 with nearly identical sub-nanomolar IC50 values. However, the two compounds displayed meaningfully different selectivity windows against the homologous HDMX protein [1]. This assay used 0.1 nM biotinylated HDM2 (aa 2–188) or HDMX (aa 2–185), 0.1 nM Europium-labeled streptavidin, and 10 nM Cy5-p53 peptide (aa 18–26) in PBS buffer with 1.7% DMSO [1].
| Evidence Dimension | Biochemical inhibition of p53–HDM2 and p53–HDMX protein–protein interactions (TR-FRET IC50) |
|---|---|
| Target Compound Data | HDM2 IC50 = 1.6 ± 0.2 nM; HDMX IC50 = 1300 ± 100 nM; HDM2/HDMX selectivity ratio ≈ 813-fold |
| Comparator Or Baseline | NVP-CGM097: HDM2 IC50 = 1.7 ± 0.1 nM; HDMX IC50 = 2000 ± 300 nM; HDM2/HDMX selectivity ratio ≈ 1176-fold |
| Quantified Difference | Nearly identical HDM2 potency (Δ = 0.1 nM); NVP-CFC218 shows ~1.5-fold higher activity against HDMX (1300 vs 2000 nM), resulting in a moderately narrower HDM2/HDMX selectivity window |
| Conditions | TR-FRET assay; 60 µL total volume in PBS (125 mM NaCl, 0.001% Novexin, 0.01% Gelatin, 0.2% Pluronic F-127, 1 mM DTT, 1.7% DMSO); 30 min room temperature incubation; GeniosPro reader (Tecan); IC50 calculated by XLfit curve fitting |
Why This Matters
Procurement decisions for HDM2 inhibitors requiring specific HDMX selectivity profiles must account for this 1.5-fold difference: NVP-CFC218's moderately higher HDMX activity may be relevant in experimental systems where HDMX co-expression contributes to resistance, making it a potentially more suitable tool for dual-pathway interrogation than NVP-CGM097.
- [1] Jeay S, Gaulis S, Ferretti S, et al. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097. eLife. 2015;4:e06498. doi:10.7554/eLife.06498 View Source
